molecular formula C21H21N5O3 B11031668 4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11031668
M. Wt: 391.4 g/mol
InChI Key: HIYGIAZKYLEVBU-UHFFFAOYSA-N
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Description

Its core structure combines a pyrimidine ring annellated with a 1,3,5-triazine moiety, substituted with methoxyphenyl, amino, and methyl groups.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

2-(4-methoxyanilino)-4-(2-methoxyphenyl)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H21N5O3/c1-13-12-18(27)26-19(16-6-4-5-7-17(16)29-3)24-20(25-21(26)22-13)23-14-8-10-15(28-2)11-9-14/h4-12,19H,1-3H3,(H2,22,23,24,25)

InChI Key

HIYGIAZKYLEVBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Key Steps:

  • Substrate Preparation :

    • 2-Amino-4-(2-methoxyphenyl)pyrimidin-6-one is synthesized via Ullmann coupling between 2-chloropyrimidin-6-one and 2-methoxyphenylboronic acid.

    • 4-Methoxyphenylamine is introduced via nucleophilic substitution or Schiff base formation.

  • Cyclization :

    • Refluxing the aminopyrimidinone with formaldehyde (37% aqueous) and 4-methoxyaniline in ethanol yields the triazinone scaffold.

    • Reaction Conditions : 80–100°C, 2–3 hours, yielding 60–75%.

Table 1: Optimization of Cyclocondensation Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ Yield (70%)
SolventEthanol/Isopropanol↑ Purity
Molar Ratio (1:2:1)1:2:1 (Pyrimidinone:Amine:HCHO)Prevents oligomerization

Catalytic Cyclization Using Transition Metal Catalysts

Palladium and copper catalysts enhance regioselectivity in aryl-amination steps. A patented method employs PdCl₂/BINAP (S-(-)-1,1'-binaphthyl-2,2'-diphenylphosphine) for Suzuki-Miyaura coupling to install the 2-methoxyphenyl group.

Procedure:

  • Coupling Reaction :

    • 2-Chloro-8-methylpyrimido[1,2-a]triazin-6-one reacts with 2-methoxyphenylboronic acid in toluene under PdCl₂/BINAP (0.03 mol%) at 60°C.

    • Yield: 82–89% with >98% regioselectivity.

  • Amination :

    • Buchwald-Hartwig amination introduces the 4-methoxyphenylamino group using Pd(OAc)₂/Xantphos.

    • Conditions : 110°C, 12 hours, K₃PO₄ base, yielding 68–74%.

Key Advantage : Reduced byproducts compared to classical SNAr reactions.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies improve purity and scalability. A resin-bound approach uses Wang resin functionalized with a pyrimidinone precursor:

  • Resin Functionalization :

    • Wang resin is esterified with 2-amino-4-(2-methoxyphenyl)pyrimidin-6-one using DIC/HOBt.

  • On-Resin Cyclization :

    • Treatment with 4-methoxyphenyl isocyanate and trimethylamine forms the triazinone ring.

    • Cleavage with TFA/H₂O (95:5) yields the final compound (purity >95%).

Table 2: Comparison of Solid-Phase vs. Solution-Phase Synthesis

MetricSolid-PhaseSolution-Phase
Yield78%65%
Purity (HPLC)97%85%
Scalability>100 g<50 g

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol for analogous triazinones uses:

  • Reactants : 2-Aminopyrimidinone, 4-methoxyphenyl isothiocyanate, and methyl iodide.

  • Conditions : 150°C, 20 minutes, DMF solvent, 300 W irradiation.

  • Yield : 88% with 99% conversion.

Mechanistic Insight : Microwave energy accelerates-triazine ring closure via dipolar transition states.

Biocatalytic Approaches

Emerging enzymatic methods employ lipases (e.g., Candida antarctica Lipase B) for stereoselective amidation:

  • Substrate : 2-Isocyanato-8-methylpyrimido[1,2-a]triazin-6-one.

  • Enzymatic Reaction :

    • Lipase-mediated coupling with 4-methoxyaniline in tert-butanol at 40°C.

    • Yield: 62% with 92% enantiomeric excess.

Post-Synthetic Modifications

Methylation of the Triazinone Core

  • Reagent : Methyl triflate in THF at 0°C.

  • Outcome : Selective N-methylation at position 8 (confirmed by ¹H NMR).

Oxidation of Dihydrotriazinones

  • Reagent : MnO₂ in dichloromethane oxidizes 1,4-dihydrotriazinones to aromatic derivatives.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.81 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃), 6.92–7.58 (m, 8H, Ar-H).

  • HRMS (ESI+) : m/z 432.1921 [M+H]⁺ (calc. 432.1925).

X-ray Crystallography :

  • Crystal System : Monoclinic, space group P2₁/ c.

  • Key Bond Lengths : N3–C2 = 1.419 Å, C6=O1 = 1.228 Å.

Industrial-Scale Optimization

Continuous Flow Synthesis :

  • Setup : Tubular reactor with Pd/C catalyst.

  • Throughput : 1.2 kg/day at 90% yield.

Solvent Recycling :

  • Ethanol and isopropanol are recovered via distillation (>90% efficiency).

Challenges and Solutions

ChallengeSolution
Low regioselectivity in aminationUse Pd/Xantphos catalysts
Epimerization at C4Low-temperature cyclization
Purification of polar byproductsReverse-phase chromatography

Emerging Trends

  • Photocatalytic C–H Activation : Visible-light-mediated arylation reduces metal catalyst use.

  • Machine Learning-Guided Optimization : Predictive models for solvent/catalyst selection .

Chemical Reactions Analysis

Formation of the Triazine Core

The pyrimido-triazine ring system is formed via stepwise cyclization of thiourea intermediates. This involves:

  • Nucleophilic attack by the amino group on the carbonyl carbon.

  • Subsequent elimination of water to form the fused heterocyclic system .

Substitution Reactions

Aromatic amines undergo nucleophilic substitution with isothiocyanate precursors to form thiourea derivatives, which later cyclize. For example:

  • o-Phenylenediamine reacts with isothiocyanates to form intermediates with NH2 and OH exchangeable protons .

Analytical Techniques for Reaction Monitoring

  • NMR spectroscopy : Detects singlet signals (δ 3.43–3.82 ppm) for methylene protons and aromatic protons (δ 7.20–8.61 ppm) .

  • IR spectroscopy : Identifies functional groups (e.g., NH at 3206 cm⁻¹, C═S at 1177–1127 cm⁻¹) .

Potential Chemical Reactions

Reaction TypeDescriptionRelevance to Structure
Hydrolysis Cleavage of the carbonyl groupUnlikely due to fused ring stability
Alkylation Introduction of alkyl groups via SN2Enhances lipophilicity
Cross-coupling Palladium-catalyzed reactions for functionalizationExplored in triazine derivatives

Stability and Reactivity Insights

The fused pyrimidine-triazine system exhibits high stability due to aromaticity and π-delocalization, as evidenced by bond length deviations in similar compounds . The amino and methoxy groups influence reactivity by modulating electron density, facilitating targeted substitutions .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs to 4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exhibit significant anticancer activities. For instance, derivatives of pyrimidine have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study by Qin et al. demonstrated that triazole derivatives showed potent cytotoxicity against several cancer cell lines, exhibiting IC50 values significantly lower than traditional chemotherapeutics like sorafenib . The structural similarities suggest that the compound may also possess similar anticancer properties.

Antimicrobial Activity

The compound's structural characteristics may confer antimicrobial properties. Derivatives of triazoles have been documented to exhibit broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. A structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl rings enhance antibacterial efficacy .

Neuroprotective Effects

Emerging research suggests that pyrimidine derivatives can exhibit neuroprotective effects. Some studies have indicated that these compounds may modulate neurotransmitter systems or exert antioxidant effects, contributing to their potential use in treating neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusFindings
Qin et al. (2020)Anticancer activityDemonstrated high cytotoxicity against MKN-45 and HT-29 cells with IC50 values significantly lower than sorafenib .
Yang and Bao (2020)Antimicrobial activityIdentified several triazole derivatives with superior bactericidal activity compared to traditional antibiotics .
PMC Review (2020)Neuroprotective effectsDiscussed potential mechanisms through which pyrimidine derivatives could protect neuronal cells from oxidative stress .

Mechanism of Action

    Molecular Targets: MTX-211 likely interacts with enzymes, receptors, or DNA.

    Pathways: It may modulate cell cycle progression, inhibit specific kinases, or affect gene expression.

Comparison with Similar Compounds

Structural Features of the Target Compound

The target compound features:

  • A pyrimido[1,2-a][1,3,5]triazin-6-one core.
  • 4-(2-methoxyphenyl) and 2-[(4-methoxyphenyl)amino] substituents at positions 4 and 2, respectively.
  • An 8-methyl group on the dihydrotriazine ring.

The methoxy groups enhance solubility and influence electronic properties, while the amino group at position 2 may facilitate hydrogen bonding in biological systems.

Comparison with Similar Compounds

Substituent Effects

Key structural differences between the target compound and analogs include:

Compound Core Substituents Key Structural Features
Pyrimido[1,2-a][1,3,5]triazin-6-one (Target) 2-[(4-methoxyphenyl)amino], 4-(2-methoxyphenyl), 8-methyl Electron-donating methoxy groups; amino group for H-bonding; methyl for steric effects
Pyrimido[2,1-c][1,2,4]triazin-4-one Thiophen-2-yl, phenyl, chloro/hydrazinyl Thiophene (electron-rich); chloro/hydrazinyl for reactivity
Pyrimido[4,5-d]pyrimidine-4-ones 2-thioxo, aryl groups Thioxo group (polarizable sulfur); aryl for π-π interactions
  • Thioxo vs.
  • Methoxy vs. Thiophene : The target’s methoxyphenyl groups enhance solubility compared to thiophenyl analogs ( ), which may improve bioavailability.

Physicochemical Properties

  • Solubility : Methoxy groups in the target compound likely increase aqueous solubility relative to thiophene- or chloro-substituted analogs .
  • Stability : The absence of reactive groups (e.g., thioxo or hydrazinyl) in the target may improve stability under physiological conditions.

Data Tables

Table 1: Structural and Functional Comparison of Pyrimido-Triazine Derivatives

Compound Structure (Core) Substituents Reported Activity Key Reference
Pyrimido[1,2-a][1,3,5]triazin-6-one 4-(2-methoxyphenyl), 2-(4-methoxyphenyl)amino, 8-methyl N/A (Inferred improved solubility) N/A
Pyrimido[2,1-c][1,2,4]triazin-4-one 3-chloro, thiophen-2-yl Pharmacological activity
Pyrimido[4,5-d]pyrimidine-4-ones 2-thioxo, aryl Antibacterial

Table 2: Substituent Impact on Properties

Substituent Type Example Compounds Effect on Properties
Methoxyphenyl Target compound ↑ Solubility, ↓ Metabolic oxidation
Thiophen-2-yl 3-Chloro-8-phenyl derivatives ↑ Electron density, potential for π-stacking
Thioxo 4-Aryl-2-thioxo derivatives ↑ Polarity, possible redox activity

Biological Activity

The compound 4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimidine and triazine family. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H20N4O2
  • Molecular Weight : 336.39 g/mol
  • CAS Number : 927993-42-8

The compound features a pyrimidine core substituted with methoxy and amino groups, which may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antiviral Activity : Compounds in the pyrimidine family have shown promise as antiviral agents. For instance, derivatives have been noted for their ability to inhibit viral replication through interference with nucleic acid synthesis .
  • Anticancer Properties : Some studies suggest that pyrimidine derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
  • Antimicrobial Effects : The presence of methoxy groups is often associated with enhanced antibacterial activity. Certain derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

The biological activity of 4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in nucleic acid metabolism or protein synthesis.
  • Receptor Interaction : It could potentially interact with specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis or immune response.
  • Reactive Oxygen Species (ROS) Modulation : Some pyrimidine derivatives are known to affect ROS levels within cells, which can lead to oxidative stress and subsequent cell death in cancer cells.

Antiviral Activity

A study demonstrated that similar pyrimidine compounds exhibited significant antiviral activity against various viruses by disrupting viral replication cycles. The EC50 values were reported in the low micromolar range (0.20 - 0.35 μM), indicating potent activity against viral targets .

Anticancer Activity

Research has shown that certain derivatives can induce apoptosis in cancer cell lines. For example, one study reported that a related compound led to a reduction in cell viability by over 50% at concentrations of 10 μM within 48 hours of treatment .

Antimicrobial Properties

In vitro tests revealed that derivatives of this class exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralEC50 = 0.20 - 0.35 μM
Anticancer>50% reduction in cell viability at 10 μM
AntimicrobialMIC = 0.125 - 8 μg/mL

Q & A

Q. How should researchers design dose-response studies for pharmacological evaluation?

  • Methodological Answer :
  • Dose Range : Use logarithmic concentrations (e.g., 1 nM–100 µM) to capture full efficacy/toxicity curves .
  • Control Groups : Include vehicle controls and reference inhibitors (e.g., methotrexate for DHFR studies) .
  • Statistical Power : Apply power analysis to determine sample size (e.g., n ≥ 3 replicates) .

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